molecular formula C21H17FN2O4S B2396605 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide CAS No. 922036-43-9

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide

Cat. No.: B2396605
CAS No.: 922036-43-9
M. Wt: 412.44
InChI Key: AJJIHJKUNNMATA-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide (CAS 922036-43-9) is a synthetic organic compound with a molecular formula of C21H17FN2O4S and a molecular weight of 412.4 g/mol . It belongs to the class of dibenzo[b,f][1,4]oxazepinones, a framework known for diverse biological activities. Compounds within this structural class have been identified in scientific research for their potential as multidrug resistance reversing agents, which could help improve the efficacy of chemotherapeutic drugs in refractory cancers . Furthermore, related dibenzoxazepinone scaffolds have demonstrated potent antigiardial activity against the parasite Giardia duodenalis , highlighting their value in antimicrobial research . The structure of this particular compound integrates a 4-fluorobenzenesulfonamide group, a moiety often associated with medicinal chemistry and biochemical probe development. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic uses. Researchers can utilize this compound in various exploratory studies, including but not limited to, pharmaceutical development, chemical biology, and as a standard or building block in synthetic chemistry .

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4S/c1-13-3-9-20-18(11-13)24(2)21(25)17-12-15(6-10-19(17)28-20)23-29(26,27)16-7-4-14(22)5-8-16/h3-12,23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJIHJKUNNMATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F)C(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. Its unique structural features and the presence of fluorine and sulfonamide groups suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound's molecular formula is C21H18N2O4SC_{21}H_{18}N_{2}O_{4}S with a molecular weight of approximately 394.4 g/mol. The structure includes a dibenzodiazepine core fused with an oxazepine ring, which is critical for its biological interactions.

PropertyValue
Molecular FormulaC21H18N2O4SC_{21}H_{18}N_{2}O_{4}S
Molecular Weight394.4 g/mol
CAS Number922036-46-2

Research indicates that compounds in the dibenzo[b,f][1,4]oxazepine class may exhibit various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The sulfonamide moiety is known for its antimicrobial effects. Compounds with similar structures have shown efficacy against a range of bacterial strains.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM across different cell lines, indicating significant potency.

Case Studies

  • Study on Antitumor Effects : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced the viability of MCF-7 cells by inducing apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy : Another investigation assessed the compound's activity against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 12 µg/mL for both strains, suggesting promising antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations
Compound Name Core Structure Heteroatom (X) Key Substituents Molecular Weight (g/mol)
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide Dibenzo[1,4]oxazepine O 8-Me, 10-Me, 11-oxo, 4-F-sulfonamide ~410.4 (estimated)
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide Dibenzo[1,4]oxazepine O 10-Me, 11-oxo, 4-F-sulfonamide 398.4
N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide Dibenzo[1,4]oxazepine O 8-Cl, 11-oxo, 4-F-sulfonamide 418.8
4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide Dibenzo[1,4]thiazepine S 10-Et, 8-carboxylate, 4-MeO-benzyl 479.5

Key Observations :

  • Substituent positioning : Methyl groups at positions 8 and 10 (target compound) may enhance steric bulk compared to single-methyl or chloro-substituted analogs (), influencing solubility and binding pocket interactions .
Functional Group Modifications
Compound Name Functional Group Biological/Physicochemical Implications
This compound Sulfonamide Enhances hydrogen-bonding capacity and acidity (pKa ~10) for target engagement .
N-Benzyl-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Carboxamide Reduced acidity compared to sulfonamide; may alter membrane permeability.
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Triazole-thione Tautomerism (thione ↔ thiol) affects electronic properties and binding .

Key Observations :

  • Sulfonamide vs. carboxamide : Sulfonamides generally exhibit stronger hydrogen-bonding interactions due to higher acidity, which can improve target selectivity .
  • Fluorine substitution : The 4-fluoro group in the benzenesulfonamide moiety (target compound) enhances metabolic stability and bioavailability via reduced CYP450-mediated oxidation .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, typically starting with the dibenzo[b,f][1,4]oxazepine core functionalized with methyl and oxo groups. Key steps include:

  • Sulfonamide coupling : Reacting the oxazepine intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in aprotic solvents like dichloromethane or DMF .
  • Purification : Chromatography or recrystallization from ethanol/water mixtures to isolate the final product .
  • Yield optimization : Catalysts such as DMAP improve acylation efficiency, while temperature control (0–25°C) minimizes side reactions .

Q. How is the compound characterized structurally and chemically?

Standard characterization methods include:

  • NMR spectroscopy : To confirm substituent positions (e.g., methyl groups at C8/C10, fluorophenyl sulfonamide at C2) .
  • HPLC-MS : For purity assessment (>95%) and molecular weight verification .
  • X-ray crystallography : Resolves stereochemistry and confirms the oxazepine ring conformation .

Q. What preliminary biological activities have been reported for analogs?

Structurally similar compounds exhibit:

  • Anticancer activity : Inhibition of kinases (e.g., EGFR) via sulfonamide interactions with ATP-binding pockets .
  • Antimicrobial effects : Chlorine-substituted analogs show MIC values of 2–8 µg/mL against S. aureus .
  • Anti-inflammatory potential : Suppression of COX-2 in murine models (IC₅₀ ~10 µM) .

Q. What are its solubility and stability profiles under experimental conditions?

  • Solubility : Poor in water (<0.1 mg/mL); soluble in DMSO (≥50 mg/mL) or DMF .
  • Stability : Degrades <5% in PBS (pH 7.4) over 24 hours but hydrolyzes rapidly under acidic conditions (pH <3) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of its biological activity?

  • Docking studies : Predict binding affinities to targets like PARP-1 or HDACs using Schrödinger Suite or AutoDock .
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with IC₅₀ values .
  • MD simulations : Assess stability of sulfonamide-target complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values (e.g., 1–20 µM for kinase inhibition) may arise from:

  • Assay variability : Normalize data using reference inhibitors (e.g., staurosporine for kinases) .
  • Structural analogs : Compare methyl (C10) vs. ethyl (C10) derivatives to clarify substituent effects .
  • Metabolic stability : Test liver microsome stability (e.g., t₁/₂ in human hepatocytes) to rule out false negatives .

Q. How can reaction mechanisms be elucidated for scale-up synthesis?

  • Kinetic studies : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., sulfonamide coupling) .
  • DoE (Design of Experiments) : Optimize parameters (e.g., solvent polarity, catalyst loading) using response surface methodology .
  • In situ FTIR : Track carbonyl group formation during oxazepine ring closure .

Q. What methodologies assess its potential off-target effects?

  • Phosphoproteomics : Identify kinase signaling pathways altered in treated cell lines .
  • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells .
  • Safety panels : Screen against hERG channels (patch-clamp) and CYP450 isoforms (fluorescence assays) .

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